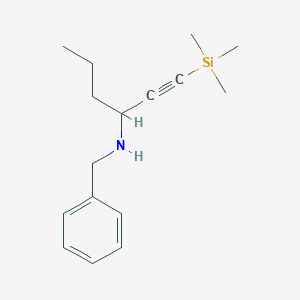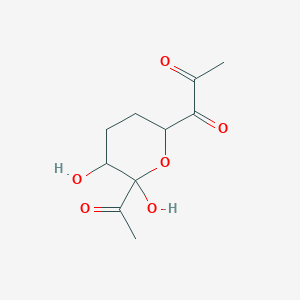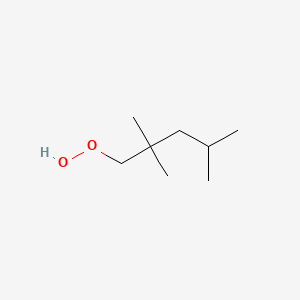
2,2,4-Trimethylpentane-1-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethylpentane-1-peroxol is an organic peroxide compound derived from 2,2,4-trimethylpentane. It is known for its high reactivity and is used in various chemical processes. The compound is characterized by the presence of a peroxide group, which makes it a potent oxidizing agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,4-Trimethylpentane-1-peroxol can be synthesized through the oxidation of 2,2,4-trimethylpentane using hydrogen peroxide in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where 2,2,4-trimethylpentane is mixed with hydrogen peroxide and an acid catalyst. The reaction is carefully monitored to maintain optimal conditions for maximum yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethylpentane-1-peroxol undergoes various chemical reactions, including:
Oxidation: As an oxidizing agent, it can oxidize other compounds, leading to the formation of new products.
Reduction: It can be reduced to 2,2,4-trimethylpentane by breaking the peroxide bond.
Substitution: The peroxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acid catalysts.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of 2,2,4-trimethylpentane.
Substitution: Formation of substituted organic compounds with different functional groups.
Scientific Research Applications
2,2,4-Trimethylpentane-1-peroxol has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and polymerization reactions.
Biology: Employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a disinfectant.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,4-trimethylpentane-1-peroxol involves the generation of free radicals through the cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane: The parent compound, used as a reference in octane rating.
2,2,4-Trimethylpentane-1-ol: An alcohol derivative with different reactivity.
2,2,4-Trimethylpentane-1-one: A ketone derivative with distinct chemical properties.
Uniqueness
2,2,4-Trimethylpentane-1-peroxol is unique due to its peroxide group, which imparts high reactivity and makes it a valuable oxidizing agent. Its ability to generate free radicals sets it apart from other derivatives of 2,2,4-trimethylpentane, making it useful in a wide range of chemical processes.
Properties
CAS No. |
353260-22-7 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
1-hydroperoxy-2,2,4-trimethylpentane |
InChI |
InChI=1S/C8H18O2/c1-7(2)5-8(3,4)6-10-9/h7,9H,5-6H2,1-4H3 |
InChI Key |
LUAMSRDBCWRCPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)COO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


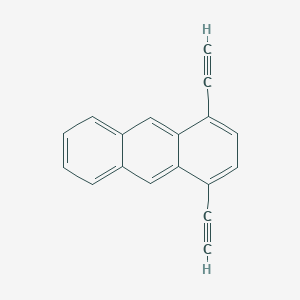
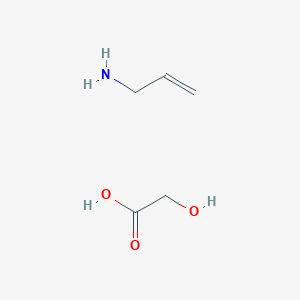
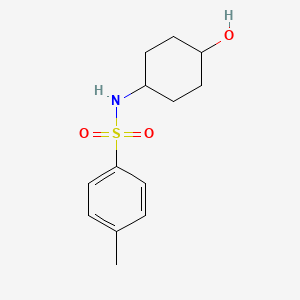
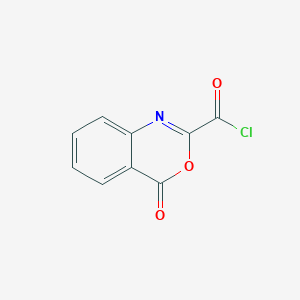
![N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B14246049.png)
![[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol](/img/structure/B14246064.png)
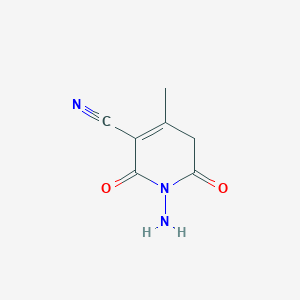
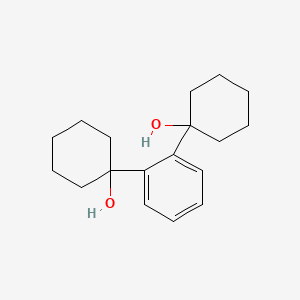
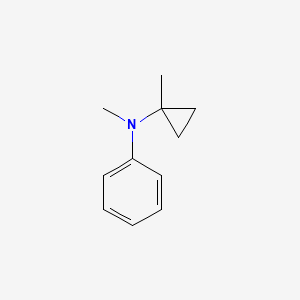
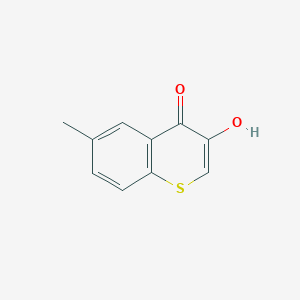
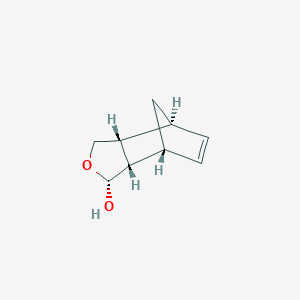
![Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14246106.png)
